molecular formula C21H22N4O2 B6069040 1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6069040
M. Wt: 362.4 g/mol
InChI Key: REYVIPPKHIZDGW-UHFFFAOYSA-N
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Description

1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a pyrazole ring and multiple functional groups, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the 3-toluidino group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-toluidine in the presence of a suitable catalyst.

    Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation, acylation, or oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

    Condensation: The compound can participate in condensation reactions to form larger, more complex structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halides, sulfonates, or organometallic reagents.

    Condensation reagents: Aldehydes, ketones, or carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or as a precursor for the synthesis of other APIs.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole ring structure but different substituents, leading to different chemical and biological properties.

    3,5-Dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups, which may result in different reactivity and applications.

    1-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazole-5-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-[1-(3-methylanilino)-1-oxopropan-2-yl]-N-(3-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-6-4-8-17(12-14)22-20(26)16(3)25-11-10-19(24-25)21(27)23-18-9-5-7-15(2)13-18/h4-13,16H,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYVIPPKHIZDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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